molecular formula C10H12N4O3S B2889157 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1105230-48-5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2889157
CAS No.: 1105230-48-5
M. Wt: 268.29
InChI Key: GGPPEIQDQXPWFL-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4(5H)-one core and a 1,1-dioxidotetrahydrothiophen-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps, starting with the preparation of the core pyrazolo[3,4-d]pyrimidin-4(5H)-one structure. This can be achieved through cyclization reactions involving appropriate precursors such as pyrazolone derivatives and thiophene derivatives.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction steps. The process may also involve purification techniques such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups under appropriate conditions.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce sulfones or sulfoxides, while reduction reactions can lead to the formation of thioethers or alcohols.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activity, including its role as a potassium channel activator.

  • Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of cardiovascular diseases and neurological disorders.

  • Industry: Its unique chemical properties make it suitable for use in various industrial applications, such as in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, as a potassium channel activator, it may bind to and modulate the activity of GIRK1/2 potassium channels, leading to changes in cellular ion flux and subsequent physiological effects.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives

  • Thiophene-containing molecules

  • Other potassium channel activators

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Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-methylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-13-6-11-9-8(10(13)15)4-12-14(9)7-2-3-18(16,17)5-7/h4,6-7H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPPEIQDQXPWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=NN2C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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